Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate
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Overview
Description
Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate is an organic compound that features a benzoate ester functional group, a fluorine atom, and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate typically involves the esterification of 3-(1,3-dioxolan-2-yl)-4-fluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(1,3-dioxolan-2-yl)-4-fluorobenzoic acid.
Reduction: 3-(1,3-dioxolan-2-yl)-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 1,3-dioxolane ring and fluorine atom can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1,3-dioxolan-2-yl)benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Methyl 4-fluorobenzoate: Does not contain the 1,3-dioxolane ring, resulting in different chemical properties.
Methyl 3-(1,3-dioxolan-2-yl)-4-chlorobenzoate:
Uniqueness
Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate is unique due to the presence of both the 1,3-dioxolane ring and the fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzoic acid with a suitable dioxolane precursor. The use of various catalysts and solvents can influence the yield and purity of the final product.
Antimicrobial Properties
Research indicates that derivatives of 1,3-dioxolanes exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis.
- Gram-negative bacteria : Pseudomonas aeruginosa and Escherichia coli.
In vitro studies have shown that this compound demonstrates varying degrees of antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against certain strains. For instance, compounds structurally similar to this compound have shown MIC values ranging from 625 to 1250 µg/mL against S. aureus and S. epidermidis .
Antifungal Activity
The antifungal properties of this compound have also been explored. Studies indicate that it exhibits significant antifungal activity against Candida albicans. The structure-activity relationship suggests that the presence of the dioxolane moiety enhances its bioactivity .
Case Studies and Research Findings
- Antibacterial Screening : A series of dioxolane derivatives were synthesized and tested for antibacterial activity. The results indicated that most compounds showed promising activity against S. aureus and P. aeruginosa, with some achieving perfect inhibition at specific concentrations .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction of this compound with bacterial enzymes. These studies suggest that the compound fits well into the active sites of target enzymes, potentially inhibiting their function .
Comparative Biological Activity Table
Compound Name | Bacterial Strains Tested | MIC (µg/mL) | Antifungal Activity |
---|---|---|---|
This compound | S. aureus, E. faecalis | 625 - 1250 | Yes (C. albicans) |
Similar Dioxolane Derivative | P. aeruginosa | <625 | Yes (C. albicans) |
Other Dioxolane Compounds | E. coli, K. pneumoniae | No activity detected | No |
Properties
Molecular Formula |
C11H11FO4 |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate |
InChI |
InChI=1S/C11H11FO4/c1-14-10(13)7-2-3-9(12)8(6-7)11-15-4-5-16-11/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
PWLACZFJAGPBJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2OCCO2 |
Origin of Product |
United States |
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